MFCD18314351

Description

MFCD18314351 is a synthetic organic compound primarily used in pharmaceutical and materials science research. Based on analogous compounds (e.g., CAS 918538-05-3 and CAS 1046861-20-4), this compound is hypothesized to belong to the heterocyclic class, likely featuring a pyrrolo[1,2-f][1,2,4]triazine or pyrazole core with halogen substituents .

Properties

IUPAC Name |

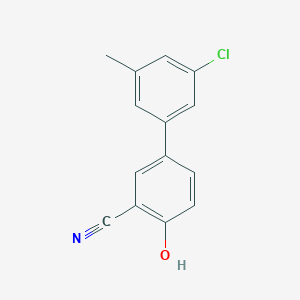

5-(3-chloro-5-methylphenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-9-4-11(7-13(15)5-9)10-2-3-14(17)12(6-10)8-16/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHAKVDQHVZYIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20684806 | |

| Record name | 3'-Chloro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262003-46-2 | |

| Record name | [1,1′-Biphenyl]-3-carbonitrile, 3′-chloro-4-hydroxy-5′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262003-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18314351 involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the yield and purity of the final product. Detailed synthetic routes often involve:

Step 1: Initial formation of the core structure using a base-catalyzed reaction.

Step 2: Functionalization of the core structure through electrophilic substitution.

Step 3: Final purification using recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods helps in optimizing the reaction conditions for maximum yield.

Chemical Reactions Analysis

Types of Reactions: MFCD18314351 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD18314351 has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD18314351 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions help in understanding its therapeutic potential.

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula : Likely C₆H₃Cl₂N₃ (based on CAS 918538-05-3) .

- Molecular Weight : ~188.01 g/mol.

- Bioactivity : Predicted moderate Log S (solubility) of -2.99 and high gastrointestinal absorption, similar to CAS 1046861-20-4 .

- Synthetic Route : Likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in CAS 1761-61-1 and CAS 18212-20-9 .

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares MFCD18314351 with structurally related compounds from recent studies.

Key Observations :

- Structural Similarity : this compound and CAS 918538-05-3 share identical molecular formulas and hazard profiles, suggesting analogous reactivity and toxicity .

- Solubility Limitations : Both compounds exhibit low solubility (Log S < -2.5), which may hinder bioavailability in drug development .

- TPSA Variability : CAS 18212-20-9 has a higher topological polar surface area (72.09 Ų), indicating better membrane permeability than this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.